molecular formula C20H31BO2S2 B1510468 (3',4-Dihexyl-[2,2'-bithiophen]-5-yl)boronic acid CAS No. 1203680-98-1

(3',4-Dihexyl-[2,2'-bithiophen]-5-yl)boronic acid

Cat. No.: B1510468
CAS No.: 1203680-98-1
M. Wt: 378.4 g/mol
InChI Key: NBPCHZKDYOWISG-UHFFFAOYSA-N
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Description

(3',4-Dihexyl-[2,2'-bithiophen]-5-yl)boronic acid is a boronic acid derivative featuring a bithiophene core with dihexyl substituents at the 3' and 4' positions

Synthetic Routes and Reaction Conditions:

  • Miyaura Borylation Reaction: This method involves the electrophilic borylation of aryl Grignard reagents prepared from aryl bromides. The reaction proceeds at low temperatures (0°C) and yields aryl boronic acids in excellent quantities.

  • Organolithium Chemistry: A continuous flow setup can be used for the synthesis of various boronic acids, including this compound. This method involves a Hal/Li exchange followed by electrophilic quenching.

Industrial Production Methods: Industrial-scale production of boronic acids typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The choice of method depends on the desired scale and specific requirements of the production process.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding boronic esters or boronic acids with different substituents.

  • Reduction: Reduction reactions can be employed to convert the boronic acid to its corresponding boronic ester or boronic acid derivatives.

  • Substitution: Substitution reactions can occur at the boronic acid moiety, leading to the formation of various boronic acid derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and iodine.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, including alcohols, amines, and halides.

Major Products Formed:

  • Boronic Esters: Formed through oxidation reactions.

  • Boronic Acid Derivatives: Resulting from reduction and substitution reactions.

Scientific Research Applications

(3',4-Dihexyl-[2,2'-bithiophen]-5-yl)boronic acid has several scientific research applications:

  • Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

  • Biology: Employed in the design of boron-based drugs and drug delivery systems.

  • Medicine: Potential use in neutron capture therapy for cancer treatment.

  • Industry: Utilized in the development of advanced materials and electronic devices.

Mechanism of Action

The mechanism by which (3',4-Dihexyl-[2,2'-bithiophen]-5-yl)boronic acid exerts its effects involves its interaction with molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, leading to the modulation of biological processes and chemical reactions.

Comparison with Similar Compounds

  • Phenylboronic Acid: A simpler boronic acid without the bithiophene core.

  • Boronic Esters: Derivatives of boronic acids with different substituents.

  • Other Bithiophene Derivatives: Compounds with similar bithiophene structures but different substituents.

Uniqueness: (3',4-Dihexyl-[2,2'-bithiophen]-5-yl)boronic acid is unique due to its combination of the bithiophene core and dihexyl substituents, which confer specific chemical and physical properties that are not found in simpler boronic acids or other bithiophene derivatives.

Properties

IUPAC Name

[3-hexyl-5-(3-hexylthiophen-2-yl)thiophen-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31BO2S2/c1-3-5-7-9-11-16-13-14-24-19(16)18-15-17(12-10-8-6-4-2)20(25-18)21(22)23/h13-15,22-23H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPCHZKDYOWISG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(S1)C2=C(C=CS2)CCCCCC)CCCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31BO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30736441
Record name (3',4-Dihexyl[2,2'-bithiophen]-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30736441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203680-98-1
Record name B-(3′,4-Dihexyl[2,2′-bithiophen]-5-yl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1203680-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3',4-Dihexyl[2,2'-bithiophen]-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30736441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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